molecular formula C15H20N2O5 B12798467 Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(2,2-dimethylpropanoate) CAS No. 126209-27-6

Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(2,2-dimethylpropanoate)

Cat. No.: B12798467
CAS No.: 126209-27-6
M. Wt: 308.33 g/mol
InChI Key: OIXBHGSSSPUXAM-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is known for its antiviral properties, particularly against HIV, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) involves several steps. One common method starts with 5-methyluridine as the precursor. The process includes the formation of 2’,3’-unsaturated pyrimidine nucleosides via a novel β-elimination reaction

Industrial Production Methods

For large-scale production, the method involves using 5’-benzoyl-2’,α-halogen-3’α-alkanesulfonyl thymidine intermediates. This method is efficient and practical for deprotection, isolation, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the nucleoside analog for further applications.

    Reduction: Reduction reactions can be employed to alter the functional groups on the compound.

    Substitution: Commonly used to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of viral reverse transcriptase. It competes with the natural substrate, thymidine-5’-triphosphate, and gets incorporated into the viral DNA, causing termination of the viral DNA chain . This mechanism is crucial for its antiviral activity against HIV.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The naturally occurring nucleoside in DNA.

    2’,3’-Didehydro-3’-deoxythymidine: A closely related compound with similar antiviral properties.

    Stavudine: Another nucleoside analog used in antiviral therapy.

Uniqueness

Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(2,2-dimethylpropanoate) is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The addition of the 5’-(2,2-dimethylpropanoate) group provides distinct pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

126209-27-6

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20N2O5/c1-9-7-17(14(20)16-12(9)18)11-6-5-10(22-11)8-21-13(19)15(2,3)4/h5-7,10-11H,8H2,1-4H3,(H,16,18,20)/t10-,11+/m0/s1

InChI Key

OIXBHGSSSPUXAM-WDEREUQCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.